1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile
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Overview
Description
1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile is a chemical compound with the molecular formula C12H16N2S. It is a derivative of thiophene and piperidine, which are both significant in medicinal chemistry due to their biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the thiophene ring through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Carbonitrile Group:
Chemical Reactions Analysis
1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles, such as halides or amines.
Scientific Research Applications
1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound affects several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-((5-Methylthiophen-2-yl)methyl)piperidin-4-amine: This compound has a similar structure but lacks the carbonitrile group, which affects its chemical properties and biological activity.
1-((5-Methylthiophen-2-yl)methyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(5-methylthiophen-2-yl)methyl]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-2-3-12(15-10)9-14-6-4-11(8-13)5-7-14/h2-3,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPQNCOUYCSASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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